2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorophenoxy group and a tetrahydropyrazolo[1,5-a]pyridinyl moiety. It has been studied for its potential as a core protein allosteric modulator (CpAM) for the inhibition of hepatitis B virus .
Mechanism of Action
Target of Action
It is mentioned that this compound is a type of enzyme inhibitor . Enzymes play a crucial role in facilitating biochemical reactions in the body, and inhibiting their action can have significant effects on these reactions.
Mode of Action
The mode of action of 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide involves inhibiting the synthesis of adenosine monophosphate (AMP) by blocking the action of a specific enzyme . This inhibition can lead to changes in the biochemical reactions that the enzyme facilitates.
Biochemical Pathways
Given its role as an enzyme inhibitor, it can be inferred that it affects the pathways involving the enzyme it inhibits, potentially leading to downstream effects on related biochemical reactions .
Result of Action
As an enzyme inhibitor, it can be inferred that it disrupts the normal functioning of the enzyme it targets, leading to alterations in the biochemical reactions that the enzyme facilitates .
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the fluorophenoxy group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenoxy group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Medicine: Its potential as an antiviral agent makes it a candidate for further drug development.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide stands out due to its unique structural features and potent antiviral activity. Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and fluorophenoxy-substituted molecules. the specific combination of the fluorophenoxy group and the tetrahydropyrazolo[1,5-a]pyridinyl moiety in this compound provides a distinct advantage in terms of its binding affinity and specificity for the hepatitis B virus core protein .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-13-3-1-2-4-14(13)21-10-15(20)18-11-6-8-19-12(9-11)5-7-17-19/h1-5,7,11H,6,8-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXRLPBLOOUMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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